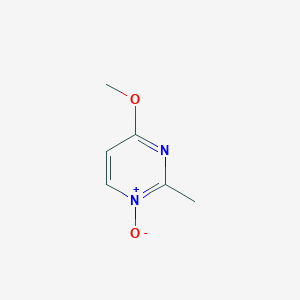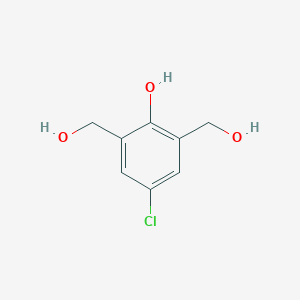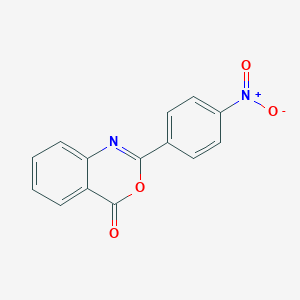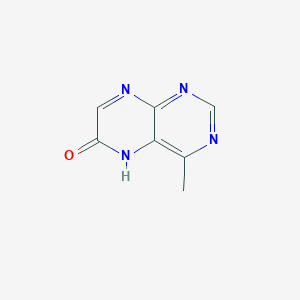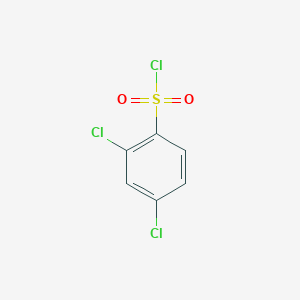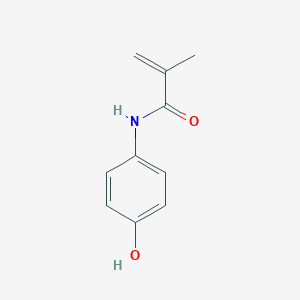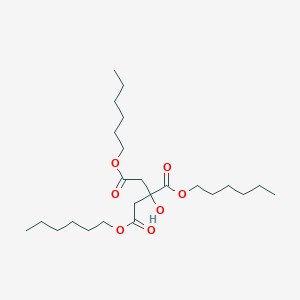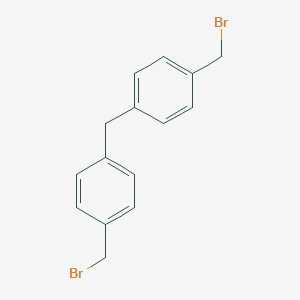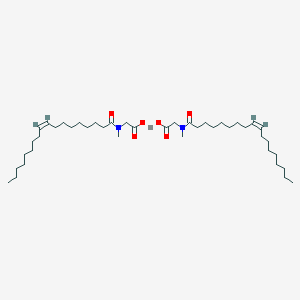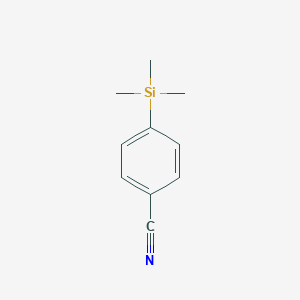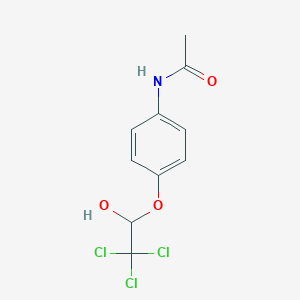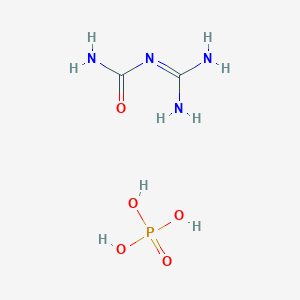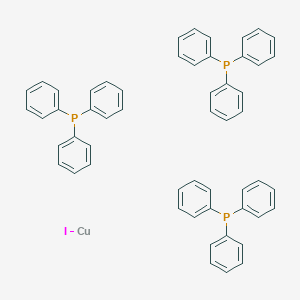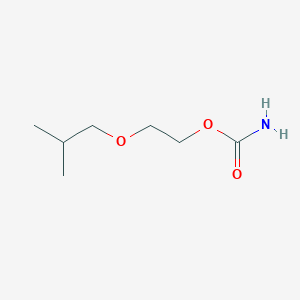
2-(2-Methylpropoxy)ethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropoxy)ethyl carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first introduced in the 1990s and has since gained popularity due to its efficacy and safety profile.
Mecanismo De Acción
2-(2-Methylpropoxy)ethyl carbamate works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-Methylpropoxy)ethyl carbamate increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
2-(2-Methylpropoxy)ethyl carbamate has been shown to have a number of biochemical and physiological effects in addition to its antidepressant and anxiolytic properties. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylpropoxy)ethyl carbamate has several advantages for use in lab experiments. It has a relatively short half-life, which allows for more rapid onset and offset of its effects. It is also well-tolerated and has a low incidence of side effects, which minimizes the potential for confounding variables in experiments. However, one limitation of 2-(2-Methylpropoxy)ethyl carbamate is that it is selective for MAO-A, which may limit its usefulness in studies that require inhibition of both MAO-A and MAO-B.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Methylpropoxy)ethyl carbamate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and may be able to protect against oxidative stress in the brain. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory effects and its effects on the HPA axis.
Métodos De Síntesis
2-(2-Methylpropoxy)ethyl carbamate is synthesized by the reaction of 2-(2-methylpropoxy) ethylamine with cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 2-(2-Methylpropoxy)ethyl carbamate. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-(2-Methylpropoxy)ethyl carbamate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing anxiety symptoms in clinical trials. Its safety profile and low incidence of side effects make it an attractive option for patients who cannot tolerate other antidepressant medications.
Propiedades
Número CAS |
16006-09-0 |
|---|---|
Nombre del producto |
2-(2-Methylpropoxy)ethyl carbamate |
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)ethyl carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
Clave InChI |
LHHRXPZWJKRFDH-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N |
SMILES canónico |
CC(C)COCCOC(=O)N |
Otros números CAS |
16006-09-0 |
Sinónimos |
Carbamic acid 2-isobutoxyethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
